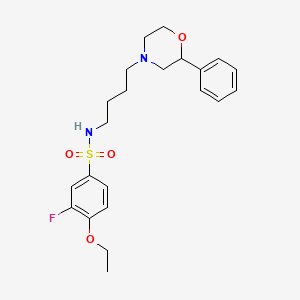
Benzyl methyl4-oxocyclohexylcarbamate
Vue d'ensemble
Description
Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the CAS Number: 400899-75-4 . It has a molecular weight of 261.32 and its IUPAC name is benzyl methyl (4-oxocyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is room temperature .Applications De Recherche Scientifique
Anticonvulsant Activity :
- K. Scott et al. (1993) studied methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, an analog of Benzyl methyl4-oxocyclohexylcarbamate, for its anticonvulsant properties using the amygdala kindling model and identified several active analogs with minimized toxicity (Scott et al., 1993).
Pseudopeptidic Triazines Synthesis :
- M. Sañudo et al. (2006) synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides using benzyl isocyanide, contributing to a new class of pseudopeptidic triazines (Sañudo et al., 2006).
Catalysis in Organic Synthesis :
- Zhibin Zhang et al. (2007) used benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate in gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes (Zhang et al., 2007).
Ternary Blend Polymer Solar Cells :
- Pei Cheng et al. (2014) investigated the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in polymer solar cells, which included a benzylcarbamate derivative in the study (Cheng et al., 2014).
Antitumor Drug Research :
- G. Atassi and H. Tagnon (1975) examined methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate as a new antitumor agent against various cancers, including lymphoid leukemia and melanoma (Atassi & Tagnon, 1975).
Genotoxicity Assessment :
- Colin S. Chen et al. (2008) studied the genotoxic effects of various chemicals, including benzyl carbamates, on human lymphocytes using the comet assay (Chen et al., 2008).
Antitrypanosomal Properties :
- M. Ayyari et al. (2013) isolated compounds including benzyl thiocarbamate glycosides from Moringa peregrina and tested them for antitrypanosomal activity (Ayyari et al., 2013).
Catalyst in Synthesis of Organic Carbamates :
- Masayoshi Honda et al. (2011) used a CeO2 catalyst for the one-pot synthesis of methyl benzylcarbamate, highlighting its efficiency and reusability (Honda et al., 2011).
Investigation of Pharmaceutical Metabolites :
- Elena Kaiser et al. (2014) investigated the biodegradation of oxcarbazepine and its metabolites, including carbamazepine derivatives, in wastewater treatment processes (Kaiser et al., 2014).
Safety and Hazards
Orientations Futures
While specific future directions for Benzyl methyl4-oxocyclohexylcarbamate are not available, it’s worth noting that research into similar compounds is ongoing. For example, the selective oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant continues to be a hot topic in organic synthesis and industrial chemistry .
Propriétés
IUPAC Name |
benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHSNARCZDJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)
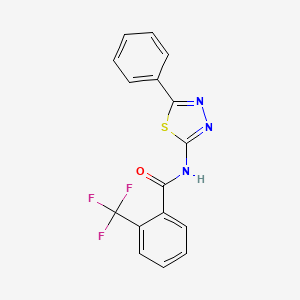
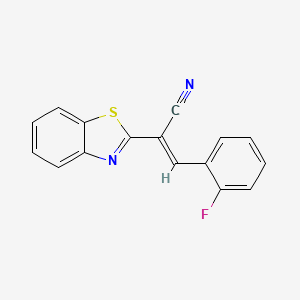
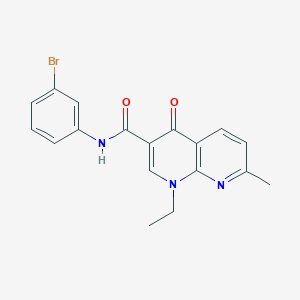
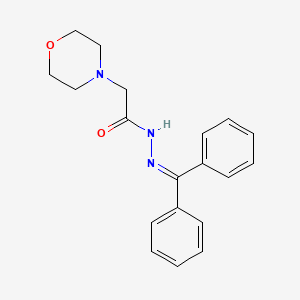

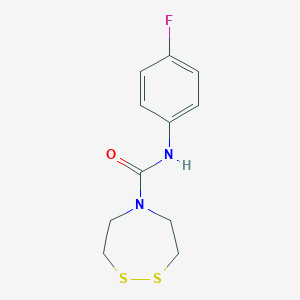
![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)
![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)
![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)
